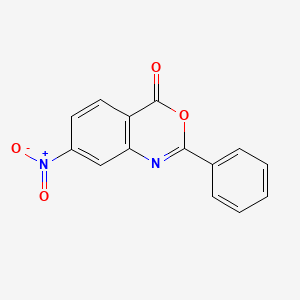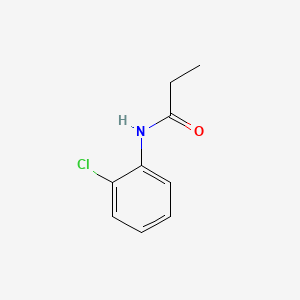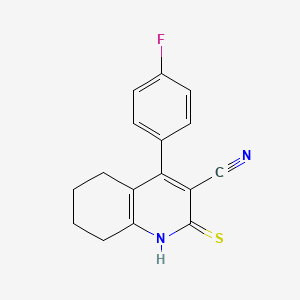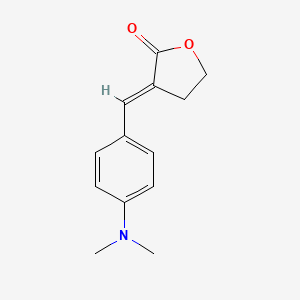
Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a triethylamine moiety and a phenylcyclohexyl group linked through an ether bond, forming a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride typically involves the reaction of triethylamine with 2-(1-phenylcyclohexyl)oxyethanol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the ether bond. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the cyclohexyl ring, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triethylamine moiety, with reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Phenylcyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: N-alkylated triethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride is used as a reagent in organic synthesis, particularly in the formation of ether bonds and as a base in various reactions.
Biology: In biological research, this compound is utilized in the study of membrane proteins and as a precursor in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological pathways.
Industry: Industrially, it is employed in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenylcyclohexyl group can modulate the activity of these targets, leading to various biological effects. The triethylamine moiety can act as a base, facilitating proton transfer reactions.
Vergleich Mit ähnlichen Verbindungen
Triethylamine: A simpler analog without the phenylcyclohexyl group.
2-(1-Phenylcyclohexyl)oxyethanol: The precursor in the synthesis of the target compound.
N,N-Diethyl-2-(1-phenylcyclohexyl)oxyethanamine: A related compound with similar structural features.
Uniqueness: Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
111413-21-9 |
|---|---|
Molekularformel |
C18H30ClNO |
Molekulargewicht |
311.9 g/mol |
IUPAC-Name |
N,N-diethyl-2-(1-phenylcyclohexyl)oxyethanamine;hydrochloride |
InChI |
InChI=1S/C18H29NO.ClH/c1-3-19(4-2)15-16-20-18(13-9-6-10-14-18)17-11-7-5-8-12-17;/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChI-Schlüssel |
PRVFBGAMVGICNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1(CCCCC1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)




![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)


![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)



